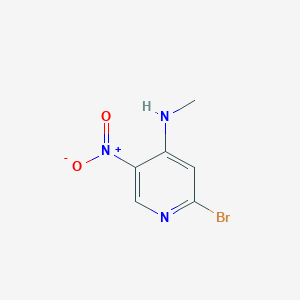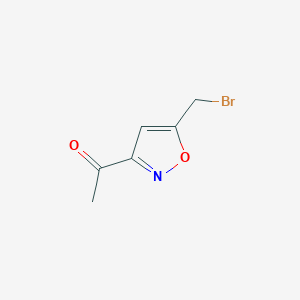
4-(Dimethylamino)-3-formylbenzonitrile
Descripción general
Descripción
“4-(Dimethylamino)-3-formylbenzonitrile” is a derivative of pyridine, similar to 4-Dimethylaminopyridine (DMAP) and 4-Dimethylaminocinnamaldehyde . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent . It is used as a nucleophilic catalyst for a variety of reactions .
Molecular Structure Analysis
The molecular structure of “this compound” seems to be complex and interesting. For instance, the structure and dynamics of a similar compound, crystalline 4-(dimethylamino) benzaldehyde, were assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations .
Chemical Reactions Analysis
DMAP, a similar compound, is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Aplicaciones Científicas De Investigación
Conformational Changes and Excited State Electron Transfer
Research has explored the conformational changes and excited state electron transfer in 4-(Dimethylamino)-3-formylbenzonitrile and its analogs. Grassian et al. (1989) studied the time-of-flight mass spectra of this compound, revealing significant geometric changes upon excitation (Grassian, Warren, Bernstein, & Secor, 1989). Similarly, Warren et al. (1988) reported on the chemical reactions in isolated clusters of this compound, indicating changes in geometry associated with the dimethylamino group's rotation and inversion upon excitation (Warren, Bernstein, & Seeman, 1988).
Spectroscopic Investigations and Internal Conversion
Kwok et al. (2003) utilized time-resolved spectroscopic methods to investigate the charge transfer reaction of photoexcited this compound, revealing insights into its intramolecular charge transfer dynamics (Kwok et al., 2003). Druzhinin et al. (2003) studied the thermally activated internal conversion of this compound, providing valuable information on the mechanisms underlying its fluorescence decay and quantum yield in different solvents (Druzhinin, Demeter, Galievsky, Yoshihara, & Zachariasse, 2003).
Molecular Structure and Crystal Packing
Heine et al. (1994) analyzed the structure and crystal packing of this compound, focusing on the amino N atom's pyramidal character and its displacement from the phenyl ring plane (Heine, Herbst-Irmer, Stalke, Kühnle, & Zachariasse, 1994).
Synthesis and Spectroscopic Analysis
Kobayashi et al. (2010) developed a facile method for synthesizing derivatives of this compound, contributing to the understanding of its chemical properties and potential applications (Kobayashi, Matsumoto, Nakamura, Fukamachi, & Konishi, 2010).
Theoretical Studies and Nonradiative Decay
Xu et al. (2005) conducted theoretical studies on the photoinduced singlet and triplet excited states of this compound, offering insights into the intersystem crossing processes and charge-transfer triplet states (Xu, Cao, & Zhang, 2005). Suda and Yokogawa (2017) examined the potential-energy surfaces in excited states, highlighting the role of degeneration between states in the nonradiative decay in polar solvents (Suda & Yokogawa, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-(dimethylamino)-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(6-11)5-9(10)7-13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNJUFXEMPKNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)



![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)




![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)
